molecular formula C11H10N4 B14321651 5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile CAS No. 105362-55-8

5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile

Katalognummer: B14321651
CAS-Nummer: 105362-55-8
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: JEUJQWAZDNMPMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzyl azide with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted triazoles.

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and antifungal effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3-Triazole: A parent compound with similar structural features.

    5-Phenyl-1,2,3-triazole: Another triazole derivative with a phenyl group.

    4-Cyano-1,2,3-triazole: A triazole with a cyano group at the 4-position.

Uniqueness

5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to the presence of both a methyl group and a cyano group, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

105362-55-8

Molekularformel

C11H10N4

Molekulargewicht

198.22 g/mol

IUPAC-Name

5-methyl-2-(3-methylphenyl)triazole-4-carbonitrile

InChI

InChI=1S/C11H10N4/c1-8-4-3-5-10(6-8)15-13-9(2)11(7-12)14-15/h3-6H,1-2H3

InChI-Schlüssel

JEUJQWAZDNMPMW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N2N=C(C(=N2)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.